Cas no 2171251-90-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

(3S)-3-{(tert-Butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a chiral intermediate widely used in pharmaceutical synthesis, particularly for the development of peptidomimetics and bioactive compounds. Its key structural features include a sterically hindered 3,3-dimethylcyclobutyl group and a tert-butoxycarbonyl (Boc)-protected amine, enhancing stability and selectivity in reactions. The carboxylic acid moiety allows for further functionalization, making it versatile in coupling and derivatization processes. The stereospecific (S)-configuration ensures high enantiopurity, critical for applications in asymmetric synthesis. This compound is valued for its robust chemical stability, compatibility with standard protecting group strategies, and utility in constructing complex molecular architectures. It is commonly employed in medicinal chemistry research and peptide-based drug development.
(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid structure
2171251-90-2 structure
商品名:(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid
CAS番号:2171251-90-2
MF:C14H25NO4
メガワット:271.352604627609
CID:6054506
PubChem ID:165806917

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid
    • EN300-1286121
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
    • 2171251-90-2
    • インチ: 1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(6-11(16)17)9-7-14(4,5)8-9/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-/m0/s1
    • InChIKey: VTSUZIMYOITPGG-JTQLQIEISA-N
    • ほほえんだ: O(C(C)(C)C)C(N[C@@H](CC(=O)O)C1CC(C)(C)C1)=O

計算された属性

  • せいみつぶんしりょう: 271.17835828g/mol
  • どういたいしつりょう: 271.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 75.6Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1286121-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
250mg
$906.0 2023-10-01
Enamine
EN300-1286121-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
1g
$0.0 2023-06-07
Enamine
EN300-1286121-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
2500mg
$1931.0 2023-10-01
Enamine
EN300-1286121-50mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
50mg
$827.0 2023-10-01
Enamine
EN300-1286121-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
10000mg
$4236.0 2023-10-01
Enamine
EN300-1286121-500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
500mg
$946.0 2023-10-01
Enamine
EN300-1286121-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
1000mg
$986.0 2023-10-01
Enamine
EN300-1286121-100mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
100mg
$867.0 2023-10-01
Enamine
EN300-1286121-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
2171251-90-2
5000mg
$2858.0 2023-10-01

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 関連文献

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acidに関する追加情報

Introduction to (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic Acid (CAS No. 2171251-90-2)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171251-90-2, is a derivative of propanoic acid with a unique structural configuration that makes it of particular interest for its potential applications in drug synthesis and molecular biology studies.

The molecular structure of this compound features a chiral center at the third carbon atom, which is indicated by the (S) configuration. This stereochemical feature is crucial as it can influence the compound's biological activity and interactions with target enzymes or receptors. The presence of a tert-butoxy carbonyl group at the amino position further enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have highlighted the utility of such chiral building blocks in the development of enantiomerically pure drugs. The tert-butoxy carbonyl group, in particular, serves as an excellent protecting group for amino functions, allowing for selective modifications without affecting other sensitive parts of the molecule. This property is especially valuable in multi-step synthetic routes where regioselectivity and functional group tolerance are critical.

In the realm of drug discovery, compounds like (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid are often employed as key intermediates in the synthesis of bioactive molecules. The 3,3-dimethylcyclobutyl moiety adds rigidity to the molecular framework, which can be advantageous in optimizing binding affinity and pharmacokinetic properties. Such structural features are frequently explored in the design of novel therapeutic agents targeting various diseases.

One of the most promising areas where this compound shows potential is in the development of protease inhibitors. Proteases play a pivotal role in numerous biological pathways, and their inhibition is a common strategy in drug design. The chiral center and bulky substituents in this compound can be tailored to interact specifically with certain protease active sites, thereby modulating their activity. This has been a focus of research in treating conditions such as cancer, infectious diseases, and inflammatory disorders.

Moreover, the tert-butoxy carbonyl group can be readily removed under specific conditions to reveal the free amino group, allowing for further functionalization. This versatility makes it an indispensable tool in medicinal chemistry labs where rapid and efficient synthesis of complex molecules is required. The ability to introduce or remove protecting groups without compromising the integrity of other parts of the molecule is a testament to its synthetic value.

Recent studies have also explored the use of this compound in peptidomimetics—molecules designed to mimic the bioactivity of peptides but with improved stability and pharmacokinetic profiles. The structural motif present in (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid provides an excellent scaffold for such applications. By leveraging its unique properties, researchers have been able to develop novel compounds with enhanced binding affinity and selectivity towards target proteins.

The dimethylcyclobutyl group contributes to the overall steric environment of the molecule, which can be fine-tuned to optimize interactions with biological targets. This has been particularly useful in designing molecules that exhibit high specificity for certain enzymes or receptors while minimizing off-target effects. Such precision is crucial for developing drugs with improved therapeutic indices.

In conclusion, (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid (CAS No. 2171251-90-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing complex bioactive molecules. The combination of stereochemical control, protecting group functionality, and steric modulation offers numerous opportunities for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery and molecular biology is likely to grow even further.

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